molecular formula C12H14BrNO B565930 2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethylOxazole CAS No. 868975-15-9

2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethylOxazole

Cat. No.: B565930
CAS No.: 868975-15-9
M. Wt: 268.154
InChI Key: MXMYLLJMIQXGFC-UHFFFAOYSA-N
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Description

2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole (2-Br-2-MPDO) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. 2-Br-2-MPDO has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. In

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Binuclear and mononuclear copper(II) complexes with bisoxazolines and pybox ligands, such as 4,5-dihydro-2-(4,5-dihydro-4,4-dimethyloxazol-2-yl)-4,4-dimethyloxazole (DMOX), have been synthesized. These complexes have been shown to efficiently catalyze the α-amination of ketones and esters, utilizing environmentally benign methods with molecular oxygen as the oxidant and water as the only byproduct, highlighting their potential in green chemistry (Jia et al., 2014).

Interactions and Stabilization in Organotellurium Compounds

Organotellurium compounds incorporating oxazole derivatives have been synthesized, demonstrating the influence of steric effects and Te···N nonbonded interactions on their stabilization. This study emphasizes the significance of nonbonded interactions in the stabilization of low-valent organotellurium compounds, offering insights into the design of new materials with enhanced stability (Kandasamy et al., 2003).

Biological Activity of Bromophenol Derivatives

Research into bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole, has been conducted. Although these compounds were found inactive against several human cancer cell lines and microorganisms, their isolation and structural elucidation contribute to the understanding of marine natural products and their potential applications in drug discovery (Zhao et al., 2004).

Photochromic and Magnetic Properties

Mononuclear bisthienylethene-cobalt(II) complexes exhibiting distinct magnetic behaviors and photochromic properties have been synthesized. These findings indicate the potential application of these complexes in materials science, particularly in the development of multifunctional materials for magnetic and optical devices (Cao et al., 2015).

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-9(5-4-6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMYLLJMIQXGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=NC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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